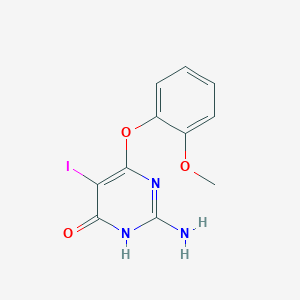![molecular formula C19H22N2O3 B6003050 N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and pain. N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are signaling molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and MAPKs, as well as the reduction of inflammation and pain. N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to have an effect on the expression of certain genes that are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is its specificity for COX-2, which makes it a potential candidate for the treatment of conditions that are associated with COX-2-mediated inflammation, such as arthritis and cancer. However, one of the limitations of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is its low solubility, which can make it difficult to use in certain experimental settings. In addition, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of cancer and other diseases, and the exploration of its role in protein-protein interactions and material science. In addition, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis method for N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide involves a multi-step process that includes the reaction of 4-aminophenylacetic acid with phenoxyacetyl chloride to form 4-(phenoxyacetyl)aminophenylacetic acid. This compound is then reacted with N,N-dimethyl-3-bromopropionamide in the presence of a base to form N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and material science. In medicine, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions. In biochemistry, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been used as a tool to study protein-protein interactions and the role of specific amino acids in protein structure and function. In material science, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N,N-dimethyl-3-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)19(23)13-10-15-8-11-16(12-9-15)20-18(22)14-24-17-6-4-3-5-7-17/h3-9,11-12H,10,13-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHWIBBQITXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6002973.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)
![N-(1-{1-[2-(3-phenyl-1-piperidinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6002978.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B6002988.png)
![5-benzyl-6-methyl-2-[(2-phenoxyethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6003003.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6003009.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6003012.png)
![2-(dimethylamino)-7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003018.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003028.png)
amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6003036.png)
![{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6003040.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)
![2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)
